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Allyl-d5 bromide

Cat. No.: B568861
CAS No.: 102910-37-2
M. Wt: 126.008
InChI Key: BHELZAPQIKSEDF-RHPBTXKOSA-N
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Description

Significance of Isotopic Labeling in Mechanistic Chemistry Research

Isotopic labeling is an indispensable technique in mechanistic chemistry for several key reasons:

Atom Tracking: Isotopes act as tracers, allowing researchers to follow the movement of specific atoms through a reaction sequence, thereby identifying reaction intermediates and products ias.ac.inpressbooks.pubwikipedia.org. This is crucial for understanding complex transformations where direct observation of intermediates is difficult.

Mechanism Elucidation: By strategically placing isotopes, chemists can differentiate between proposed reaction pathways and confirm the validity of mechanistic hypotheses ias.ac.inpressbooks.pubnumberanalytics.comnumberanalytics.com. For instance, if a reaction proceeds through a specific intermediate, the isotopic label will be found in a predictable location in the product.

Distinguishing Pathways: Isotopic labeling can help distinguish between competing reaction mechanisms. The presence of a substituent, even an isotope, can sometimes alter a reaction's course; however, isotopic labeling is generally considered less perturbing than other substituent effects, making it a preferred method for studying intrinsic reaction pathways ias.ac.in.

Quantitative Analysis: Stable isotopes, like deuterium (B1214612), are vital for quantitative studies, including mass spectrometry and NMR spectroscopy, enabling precise measurement of reaction rates and product distributions pressbooks.pubwikipedia.orgnumberanalytics.comsymeres.com.

Role of Deuterium in Elucidating Reaction Pathways and Structural Characterization

Deuterium (²H or D) is a stable isotope of hydrogen with a mass approximately twice that of protium (B1232500) (¹H). This mass difference has profound implications for its use in mechanistic studies:

Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can lead to a measurable difference in reaction rates, known as the Kinetic Isotope Effect (KIE) princeton.eduontosight.aiwikipedia.orgchem-station.com. This phenomenon arises from differences in the zero-point energies and vibrational frequencies of C-H and C-D bonds princeton.eduontosight.aiwikipedia.orgnumberanalytics.com.

Primary KIE: When the bond involving deuterium is broken in the rate-determining step of a reaction, the reaction rate is typically slower for the deuterated compound compared to its hydrogen analogue (kH/kD > 1) princeton.eduontosight.aiwikipedia.orgyoutube.comlibretexts.org. The magnitude of this ratio provides direct evidence about the involvement of the C-D bond in the transition state and the rate-limiting step youtube.comlibretexts.org.

Secondary KIE: Even when the C-D bond is not directly broken, isotopic substitution can influence reaction rates through changes in vibrational modes and transition state energies, offering valuable mechanistic insights princeton.eduontosight.aiwikipedia.org.

Structural Characterization via NMR Spectroscopy: Deuterium nuclei have a different magnetic moment than protons, making them detectable by Nuclear Magnetic Resonance (NMR) spectroscopy pressbooks.pubnumberanalytics.comsymeres.comstudymind.co.uksigmaaldrich.com. Deuterium NMR (D-NMR) is particularly useful for:

Structure Verification: Confirming the presence and location of deuterium atoms within a molecule, especially in highly deuterated compounds where ¹H NMR signals might be weak or absent sigmaaldrich.com.

Determining Deuterium Enrichment: Quantifying the extent of deuterium incorporation, which is critical for validating synthetic procedures and ensuring the reliability of mechanistic studies sigmaaldrich.com.

Tracking Molecular Dynamics: D-NMR can also provide information about the motion and dynamics of molecules in different environments researchgate.netlsu.edu.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5Br B568861 Allyl-d5 bromide CAS No. 102910-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHELZAPQIKSEDF-RHPBTXKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Allyl D5 Bromide: a Tool for Mechanistic Investigation

Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene) is a specific example of a deuterated allyl compound that serves as a valuable reagent in chemical research. Its structure features five deuterium (B1214612) atoms strategically placed on the allyl moiety, making it an ideal candidate for studying reactions involving this functional group.

Properties and Synthesis: this compound (CAS No. 102910-37-2) is the deuterated analogue of allyl bromide, with the molecular formula C₃D₅Br and a molecular weight of 126.01 g/mol scbt.com. It is typically synthesized with high deuterium enrichment (e.g., 98 atom % D) . Its physical properties include a boiling point of 68.107°C and a density of 1.46 g/cm³ .

Applications in Mechanistic Studies: While specific detailed mechanistic studies focusing solely on this compound as the primary probe are not extensively detailed in the provided literature snippets, deuterated allyl compounds, in general, are recognized for their utility in mechanistic investigations ntu.edu.sg. This compound, as a deuterated allyl halide, is employed as a reagent in the synthesis of various compounds, such as derivatives of Resveratrol (B1683913) clearsynth.comtheclinivex.com. Crucially, its structure allows for the investigation of kinetic isotope effects in reactions involving allylic systems. By studying how the presence of deuterium atoms at specific positions influences reaction rates, researchers can gain deeper insights into the transition states and reaction pathways of these transformations . The strategic placement of deuterium atoms enables precise tracking of the allyl fragment's fate during chemical reactions.

Data Table: Properties of this compound

PropertyValueSource(s)
Chemical Name 3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene clearsynth.com
CAS Number 102910-37-2 scbt.comclearsynth.com
Molecular Formula C₃D₅Br scbt.com
Molecular Weight 126.01 g/mol scbt.com
Deuterium Enrichment ≥ 98 atom % D
Appearance Colorless to Yellow Oily Matter
Boiling Point 68.107°C (at 760 mmHg)
Density 1.46 g/cm³
Solubility Soluble in Chloroform, Ethyl Acetate
Primary Application Reagent in synthesis (e.g., Resveratrol derivatives), Mechanistic studies clearsynth.comtheclinivex.com
Synonyms Allyl D5 Bromide, Allyl Bromide-d5, 3-Bromopropene-d5, etc.

Mechanistic Investigations Utilizing Allyl D5 Bromide

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The Deuterium Kinetic Isotope Effect (DKIE) is the ratio of the rate constant of a reaction with a protium-containing reactant (kH) to that of the analogous deuterium-containing reactant (kD). This effect arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a stronger, lower-energy carbon-deuterium (C-D) bond. Because more energy is required to break a C-D bond, its cleavage is slower, resulting in a "normal" primary KIE (kH/kD > 1). princeton.edulibretexts.org Secondary KIEs, where the deuterated bonds are not broken in the rate-determining step, provide information about changes in hybridization and bonding at the transition state. princeton.edu

Assessment of Transition State Structures in Allylation Reactions

Secondary DKIEs are particularly valuable for probing the geometry of transition states. In allylation reactions, the magnitude of the isotope effect can reveal the extent of bond formation at the transition state.

A key study investigated the addition of various allyl reagents, including those generated from allyl bromide and zinc dust, to benzaldehyde. acs.org Researchers measured the secondary deuterium kinetic isotope effects (SDKIEs) by comparing the reaction rates of deuterated and non-deuterated benzaldehyde. The study found that the magnitude of these isotope effects provided direct insight into the degree of carbon-carbon bond formation in the transition state. For reactions involving allyltributyl tin and allyl bromide with zinc, the SDKIEs suggested transition states with substantial C-C bond formation. acs.org In contrast, the reaction with diisopropyltartrylallyl boronate showed a transition state with significant boron-oxygen bond formation but little C-C bond formation. acs.org

This principle is based on changes in vibrational frequencies as the hybridization of a carbon atom changes from sp2 (in the reactant aldehyde) to sp3 (in the tetrahedral intermediate). An inverse isotope effect (kH/kD < 1) is often observed in such additions. acs.org The magnitude of this effect correlates with the progress of the reaction at the transition state; a value closer to the equilibrium isotope effect indicates a more product-like transition state with significant rehybridization and C-C bond formation.

Allylating Reagent SystemObserved Isotope Effect TypeInferred Transition State CharacteristicReference
Allyl Bromide / Zinc DustInverse SDKIESubstantial C-C bond formation acs.org
Allyltributyl TinInverse SDKIESubstantial C-C bond formation acs.org
Diisopropyltartrylallyl BoronateInverse SDKIELittle C-C bond formation; significant B-O interaction acs.org
Allyl Lithium / Allyl GrignardNormal SDKIESuggests rate-determining single-electron transfer acs.org

Influence of Deuterium Substitution on Reaction Kinetics and Activation Energies

Substituting hydrogen with deuterium in allyl bromide directly impacts reaction rates. The stronger C-D bond has a lower zero-point energy compared to the C-H bond. libretexts.org Consequently, reactions where a C-H bond is broken in the rate-determining step exhibit a primary kinetic isotope effect, with the deuterated compound reacting several times slower. princeton.edu

Even when the C-H(D) bond is not broken, secondary kinetic isotope effects can influence reaction kinetics. For a typical Sₙ2 reaction, the substitution of hydrogen for deuterium at the α-carbon (the carbon bearing the leaving group) can lead to a small inverse KIE (kH/kD < 1) or normal KIE (kH/kD > 1), depending on the transition state structure. sci-hub.se

The difference in zero-point energy between the reactants' ground states (e.g., allyl bromide vs. allyl-d5 bromide) and their respective transition states results in a higher activation energy for the deuterated species in reactions with a normal KIE. libretexts.org This increased activation barrier is the fundamental reason for the slower reaction rate. While specific activation energy values for this compound are not extensively tabulated, the general principle holds that the energy difference can be estimated from the vibrational frequencies of the C-H and C-D bonds. libretexts.org This leads to a predictable decrease in the rate constant (k) for the deuterated molecule as described by the Arrhenius equation.

Probing Concerted vs. Stepwise Reaction Mechanisms

Kinetic isotope effects are a powerful tool for distinguishing between concerted mechanisms, where all bond-making and bond-breaking occurs in a single transition state, and stepwise mechanisms, which involve one or more intermediates. nih.govnih.gov The technique of "double isotope fractionation," or measuring isotope effects on isotope effects, can provide definitive evidence. nih.gov

A clear illustration of this principle is found in studies of photoredox allylic C-H arylation, where two conflicting mechanisms were proposed: a radical coupling pathway (stepwise) and a radical anion capture followed by hydrogen atom transfer (HAT). nih.gov To distinguish between them, a deuterium-labeling study was performed using cyclohexene-d4. By analyzing the position of the deuterium atoms in the final products, researchers could trace the reaction pathway. The results unequivocally supported the intermediacy of an allylic radical, which is consistent with a stepwise mechanism involving an initial HAT, followed by C-C bond formation. The alternative mechanism was ruled out as it could not account for the observed product distribution. nih.gov

Furthermore, measuring the kH/kD for the reaction provided strong support for a mechanism where the initial C-H bond cleavage via HAT is irreversible and part of the rate-determining sequence. nih.gov This approach, while not using this compound as a reagent, demonstrates precisely how deuteration of an allylic system is used to provide clear evidence for a stepwise over a concerted pathway.

Isotopic Tracing for Reaction Pathway Delineation

In isotopic tracing, the deuterium atoms on this compound act as labels that can be tracked throughout a reaction sequence using techniques like NMR spectroscopy and mass spectrometry. This allows for the unambiguous determination of how atoms and bonds are reorganized, providing definitive evidence for proposed mechanisms.

Elucidation of Carbon-Oxygen and Carbon-Carbon Bond Transformations

Isotopic labeling with deuterium is instrumental in mapping the flow of atoms during complex C-C bond-forming reactions. The aforementioned study on allylic C-H arylation provides an excellent example. nih.gov The reaction of 1,4-dicyanobenzene with cyclohexene-4,4,5,5-d4 was devised to distinguish between two potential regioisomeric products that would be identical with an unlabeled substrate. The formation of two distinct deuterated products, confirmed by ¹H and ²H NMR analysis, could only be explained by a mechanism involving a symmetric allylic radical intermediate. This finding directly delineated the C-C bond transformation, showing it occurs after the formation of the allylic radical, thereby validating one mechanistic pathway while disproving another. nih.gov Such studies highlight how deuterium placement can unravel the sequence of bond formation and cleavage in catalytic cycles. researchgate.net

Studies of Intramolecular Rearrangements (e.g., Claisen rearrangement of deuterated allyl phenyl ether)

The Claisen rearrangement is a classic researchgate.netresearchgate.net-sigmatropic rearrangement where an allyl phenyl ether thermally rearranges to form an o-allylphenol. sci-hub.se This reaction is a cornerstone of mechanistic organic chemistry, and isotopic labeling has been fundamental to confirming its concerted, intramolecular nature.

To study this mechanism, deuterated allyl phenyl ether is synthesized, typically via a Williamson ether synthesis using phenol and this compound. When this deuterated ether is heated, it undergoes the rearrangement. Analysis of the resulting o-allylphenol-d5 product reveals the exact location of the deuterium atoms. The key finding is that the allyl group inverts during the rearrangement—the carbon atom that was attached to the ether oxygen becomes the terminal carbon of the double bond in the product, and the terminal CH₂ group of the ether becomes bonded to the aromatic ring.

Investigation of Hydrogen/Deuterium Migration Processes

The isotopic labeling in this compound makes it a valuable tool for investigating hydrogen/deuterium (H/D) migration processes in chemical reactions, particularly in catalysis. Studies have demonstrated that H/D exchange can be efficiently achieved at the allylic positions of alkenes using deuterium oxide (D₂O) in the presence of an appropriate catalyst. researchgate.net One such catalytic system utilizes an alkene isomerization catalyst featuring a bifunctional imidazolylphosphine ligand coordinated to a ruthenium center. researchgate.net

The proposed mechanism involves the deprotonation of the alkene substrate, which is coordinated to the ruthenium center, by the basic nitrogen atom of the phosphine ligand. researchgate.net This step creates a protonated nitrogen intermediate that can then undergo H/D exchange with the surrounding deuterium oxide. researchgate.net This process allows for an exceptional degree of deuteration at positions that are accessible through isomerization. researchgate.net

Furthermore, advancements in reaction technology, such as iterative continuous-flow systems, have been developed to enhance the efficiency of H/D exchange. nih.gov These closed-loop processes enable the preparation of deuterated compounds with high isotopic purity, allowing for precise labeling at specific sites or even perdeuteration. nih.gov Such methods are significant for creating specifically labeled molecules to probe reaction mechanisms and track the movement of atoms. nih.gov

Radical Chemistry and Photoreactions of Allyl-d5 Species

Generation and Characterization of Allyl-d5 Radicals

Allyl-d5 radicals are typically generated in laboratory settings through the photolysis of a precursor molecule, most commonly this compound. Ultraviolet (UV) radiation is used to induce the cleavage of the carbon-bromine bond, resulting in the formation of the allyl-d5 radical and a bromine atom. This method is an extension of the well-established photolytic generation of allyl radicals from allyl halides. researchgate.netnih.gov

Once generated, these isotopically labeled radicals can be detected and characterized using advanced spectroscopic techniques. Mass-resolved, resonance-enhanced multiphoton ionization (REMPI) spectrometry has been successfully employed to detect and study allyl-d5 radicals. researchgate.net In these experiments, focused laser light, typically in the visible range (e.g., 480-535 nm), induces a two-photon absorption that prepares the 3s ²A₁ Rydberg state of the radical. researchgate.net The subsequent absorption of two additional photons ionizes the excited radical, allowing for its detection via mass spectrometry. researchgate.net This technique has been used to identify previously unreported electronic bands of the allyl-d5 radical. researchgate.net

Analysis of Electronic Excited States and Dissociation Pathways

The photoreaction of this compound begins with the absorption of a UV photon, which promotes the molecule to one of several electronic excited states. The dissociation dynamics are complex due to the presence of multiple, mixed electronic states. researchgate.netnih.gov Ab initio configuration interaction calculations have been used to determine the vertical excited energies and the character of these states for the non-deuterated analogue, allyl bromide, which are directly applicable to the d5 species due to the negligible effect of isotopic substitution on the electronic structure. researchgate.netnih.gov

The dissociation process can proceed through several pathways:

Direct Dissociation: Excitation to repulsive states, such as the ³(nσ) and ³(piσ) states, leads to immediate cleavage of the C-Br bond. researchgate.netnih.gov

Predissociation: The molecule may initially be excited to a bound state, like the ¹(pipi) or ¹(pisigma) state, followed by a non-radiative transition (predissociation) to a repulsive state like ¹(nσ*), which then dissociates. researchgate.netnih.gov

Internal Conversion: Excitation to the lowest ³(pipi) state can be followed by internal conversion to the ³(pisigma) state, which then leads to dissociation. researchgate.netnih.gov

These different pathways result in bromine atoms with varying kinetic energy distributions. High kinetic energy fragments are typically associated with direct dissociation or rapid predissociation, while low kinetic energy fragments often stem from slower processes like internal conversion. researchgate.netnih.gov

The resulting allyl-d5 radical can itself absorb UV photons and undergo further dissociation. Studies on the allyl radical have identified key electronically excited states, such as the B̃²A₁(3s), C̃²B₂(3py), and Ẽ²B₁(3px) states, which are involved in its photodissociation dynamics at wavelengths from 216 to 249 nm. researchgate.net Dissociation of the excited allyl radical can lead to products such as allene + D and propyne + D, with the branching ratio between different channels being dependent on the excitation energy. researchgate.net

Kinetic Studies of Allyl-d5 Radical Reactions (e.g., with oxygen atoms)

The allyl radical is a significant intermediate in combustion and atmospheric chemistry, making the kinetics of its reactions crucial for modeling these complex systems. researchgate.net The reaction between the allyl radical (C₃H₅) and atomic oxygen (O) has been studied extensively, and the findings are applicable to the allyl-d5 radical. This reaction is fast, with a total rate constant that is largely independent of pressure over a wide range (30 Torr – 100 atm). researchgate.net

Theoretical studies have mapped the potential energy surface for the C₃H₅ + O reaction, identifying the primary product channels. researchgate.net The dominant mechanism involves the addition of the oxygen atom to the radical, forming an excited CH₂CHCH₂O intermediate, which then decomposes. researchgate.net

Key Reaction Pathways and Products for C₃H₅ + O:

H-elimination: The primary channel leads to the formation of acrolein (CH₂CHCHO) and a hydrogen atom. researchgate.net

C-C β-scission: A significant secondary pathway involves the cleavage of a carbon-carbon bond in the intermediate, yielding vinyl radicals (C₂H₃) and formaldehyde (H₂CO). researchgate.net

Direct H-abstraction: At very high temperatures (above 1500 K), the direct abstraction of a hydrogen atom from the central carbon of the allyl radical by the oxygen atom becomes a more significant channel, producing allene (CH₂CCH₂) and a hydroxyl radical (OH). researchgate.net

The table below summarizes the theoretical branching ratios for the major products of the allyl radical reaction with atomic oxygen at different temperatures.

Temperature (K)Acrolein + H (%)C₂H₃ + Formaldehyde (%)Other Products (%)
30061327
2500442630

Applications of Allyl D5 Bromide in Advanced Organic Synthesis

Catalytic and Stereoselective Transformations

The use of allyl-d5 bromide in catalytic reactions allows for the precise and efficient incorporation of a deuterated allyl moiety. This is crucial for understanding reaction mechanisms and for creating molecules with altered metabolic stabilities.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex. nih.gov The reaction mechanism involves an oxidative addition of the organohalide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. organic-chemistry.org

In the context of deuterated compounds, this compound can be effectively employed in Suzuki-type reactions to synthesize deuterated allylated arenes. A notable application is seen in mechanistic studies, for instance, in the allylation of MIDA (N-methyliminodiacetic acid) boronates. A deuterium (B1214612) labeling study using dideuterioallyl bromide demonstrated that the coupling with a 2-naphthyl MIDA boronate proceeded efficiently, yielding the deuterated products. researchgate.net This type of experiment is crucial for elucidating the reaction pathway and understanding the behavior of the allyl group during the catalytic cycle. The use of this compound in such reactions allows for the creation of specifically labeled aromatic compounds, which are valuable in pharmaceutical and materials science research.

Table 1: Example of a Suzuki-Type Coupling with a Deuterated Allyl Bromide This is an illustrative table based on the principles of Suzuki-Miyaura coupling and the findings from related mechanistic studies.

Aryl Boronic Acid/EsterAllyl HalideCatalystBaseProduct
Aryl-B(OH)2This compoundPd(PPh3)4K2CO3Aryl-CD2-CD=CD2
2-Naphthyl MIDA boronateDideuterioallyl bromidePd(OAc)2/SPhosK3PO4Deuterated 2-allylnaphthalene

The Barbier reaction is a versatile method for forming carbon-carbon bonds, involving the in-situ generation of an organometallic reagent from an alkyl halide and a metal, which then reacts with a carbonyl compound. byu.eduresearchgate.net This one-pot procedure is advantageous as it does not require the pre-formation of a potentially unstable organometallic species. byu.edu A variety of metals, including magnesium, zinc, indium, and tin, can mediate this reaction. researchgate.netwikipedia.org

This compound is a suitable substrate for Barbier-type allylations, leading to the formation of deuterated homoallylic alcohols. The reaction proceeds by the formation of a deuterated organometallic allyl species in the presence of a metal. This species then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group in aldehydes or ketones. byu.edu The subsequent workup yields the corresponding deuterated secondary or tertiary alcohol. The reaction's tolerance to a wide range of functional groups and its applicability in aqueous media make it a robust method for introducing deuterated allyl groups into complex molecules. nih.govnih.gov

Table 2: Barbier-Type Allylation of Carbonyl Compounds with this compound This table illustrates the expected products from the Barbier reaction using this compound with various carbonyl compounds.

Carbonyl CompoundMetalSolventDeuterated Homoallylic Alcohol Product
BenzaldehydeZinc (Zn)THF/H2O1-Phenyl-3-d5-but-3-en-1-ol
AcetoneIndium (In)DMF2-Methyl-4-d5-pent-4-en-2-ol
CyclohexanoneTin (Sn)H2O1-(Allyl-d5)-cyclohexanol

Transition metal-catalyzed allylic alkylation is a powerful tool for C-C, C-N, and C-O bond formation. The Tsuji-Trost reaction, for example, utilizes a palladium catalyst to activate an allylic substrate, which can then be attacked by a nucleophile. researchgate.net this compound can serve as the electrophile in such reactions, allowing for the introduction of a deuterated allyl group into a variety of nucleophilic substrates. The reaction proceeds via a π-allyl palladium intermediate, and the regioselectivity of the nucleophilic attack can often be controlled by the choice of ligands and reaction conditions. byu.edu

Furthermore, the deuterated allyl group introduced via these methods can be subsequently modified. For instance, a deuterated allylic ether, formed from the reaction of an alcohol with this compound, can undergo oxidative transformation. An iodine/water-mediated deprotective oxidation can convert allylic ethers into α,β-unsaturated ketones or aldehydes. researchgate.net This two-step sequence of deuterated allylation followed by oxidation provides a pathway to synthesize isotopically labeled enones, which are important building blocks in organic synthesis. Another related transformation is the Babler oxidation, which converts tertiary allylic alcohols into enones using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC). medchemexpress.com A deuterated tertiary allylic alcohol, synthesized via a Barbier reaction with this compound, could undergo this rearrangement and oxidation to yield a deuterated enone.

Synthesis of Isotopic Analogs and Functionalized Molecules

The synthesis of isotopically labeled versions of biologically active molecules is crucial for studying their metabolism and mechanism of action. This compound is a key reagent for introducing deuterium into such molecules.

Resveratrol (B1683913), a naturally occurring stilbenoid, possesses numerous beneficial biological activities. nih.gov The synthesis of its derivatives is an active area of research to enhance its properties. google.com The phenolic hydroxyl groups of resveratrol are amenable to alkylation, providing a handle for introducing various functional groups.

A plausible route to deuterated resveratrol derivatives involves the O-allylation of its hydroxyl groups with this compound. This reaction would typically be carried out under basic conditions to deprotonate the phenolic hydroxyl groups, making them nucleophilic. The resulting alkoxide would then react with this compound in a Williamson ether-type synthesis to form a deuterated resveratrol allyl ether. Depending on the stoichiometry and reaction conditions, mono-, di-, or tri-allylated deuterated derivatives could be synthesized. Such deuterated analogs are valuable for studying the metabolic fate of resveratrol, as the deuterium labels can be traced in biological systems. A similar reaction, the prenylation of resveratrol with prenyl bromide (3,3-dimethyl allyl bromide), has been successfully demonstrated, supporting the feasibility of this synthetic approach.

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. It involves the reaction of an alkoxide with a primary alkyl halide. This method is directly applicable to the synthesis of deuterated allyl ethers using this compound.

In this reaction, an alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an SN2 reaction with this compound, displacing the bromide and forming the deuterated allyl ether. This straightforward and efficient method can be applied to a wide range of alcohols, including primary, secondary, and phenolic alcohols, to produce a diverse array of deuterated allyl ethers. These ethers can be used as intermediates in further synthetic transformations or as final products for various applications, such as in mechanistic studies or as internal standards in mass spectrometry.

Reagent in Organometallic Chemistry Research

Precursor for Deuterated Allylic Organometallic Reagents (e.g., Allylic Zinc Bromide)

This compound is a critical starting material in organometallic chemistry for the synthesis of deuterated allylic reagents. These isotopically labeled compounds are invaluable tools for investigating reaction mechanisms and tracking the pathways of molecules in complex organic syntheses. nih.govacs.orgresearchgate.net The incorporation of deuterium atoms (¹H) allows researchers to distinguish the labeled parts of a molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

One of the most common applications of this compound is in the preparation of deuterated allylic zinc bromide. uni-muenchen.dechemicalbook.com This transformation is typically achieved through the direct oxidative addition of metallic zinc into the carbon-bromine bond of this compound. The reaction involves treating this compound with activated zinc powder in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).

The resulting organozinc reagent, allyl-d5 zinc bromide (D₂C=CDCD₂ZnBr), is a versatile nucleophile. While it shares the reactivity profile of its non-deuterated counterpart, its true value lies in its use in mechanistic studies. researchgate.net When this deuterated reagent is used in subsequent reactions, such as additions to carbonyls or cross-coupling reactions, the position of the deuterium atoms in the final product can be precisely determined. This information provides definitive insights into the reaction pathway, helping to elucidate whether a reaction proceeds through a direct substitution or involves an allylic rearrangement.

The table below outlines the relationship between the precursor and the resulting organometallic reagent.

Synthesis of Deuterated Allylic Zinc Bromide

Compound Type Name Chemical Formula Role Primary Application
Precursor This compound C₃D₅Br Starting Material Synthesis of deuterated organometallics
Reagent Zinc Zn Metal Source Formation of the organometallic bond

| Product | Allyl-d5 zinc bromide | C₃D₅BrZn | Organometallic Nucleophile | Mechanistic studies in organic synthesis researchgate.net |

This ability to track isotopic labels is fundamental to advancing the understanding of reaction stereochemistry and regioselectivity in advanced organic synthesis.

Advanced Spectroscopic Characterization of Allyl D5 Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the structure of organic compounds. In the context of deuterated molecules like allyl-d5 bromide, NMR provides enhanced analytical capabilities.

Deuterium (B1214612) as an Internal Standard for Enhanced Signal Analysis

In quantitative NMR (qNMR), the purity or concentration of a substance is determined by comparing the integral of its signal to that of an internal standard with a known concentration. fujifilm.com Traditionally, a separate, highly pure compound is added to the sample for this purpose. nih.gov However, recent methodologies propose using the deuterium signal from the deuterated solvent itself as a universal internal standard. spectralservice.de

This approach overcomes several shortcomings of traditional qNMR. spectralservice.de Since the deuterated solvent is already present for locking and shimming purposes, it eliminates the need to add a separate standard, which could potentially react with the analyte or introduce impurities. spectralservice.deiastate.edu The deuterium (²H) signal can be used to quantify all other NMR-active nuclides (¹H, ¹³C, ³¹P, etc.) in the sample simultaneously. spectralservice.de The principle relies on the direct relationship between the signal intensity and the number of atomic nuclei. fujifilm.com For a compound like this compound dissolved in a standard, non-deuterated solvent, its own well-defined deuterium signals could theoretically serve as an internal reference for quantifying other components in a mixture, provided the concentration of this compound is precisely known.

Structural Elucidation and Conformational Analysis of Deuterated Species

The ¹H NMR spectrum of standard allyl bromide is complex due to multiple proton-proton couplings. youtube.com It features signals for three distinct types of protons with intricate splitting patterns, including geminal and vicinal coupling. youtube.comchemicalbook.com The substitution of hydrogen with deuterium in this compound dramatically simplifies the ¹H NMR spectrum by removing these ¹H-¹H coupling interactions. Any residual proton signals would appear as singlets, making their assignment straightforward.

Conversely, in ¹³C NMR, deuteration provides a powerful tool for signal assignment. The carbon atom bonded to deuterium (C-D) exhibits two key effects: the signal is split into a triplet (due to coupling with the spin-1 deuterium nucleus), and its chemical shift is moved slightly upfield. organicchemistrydata.org This isotopic shift helps to unambiguously identify specific carbon atoms within the molecule.

NMR spectroscopy is also a fundamental tool for conformational analysis, which studies the different spatial arrangements of atoms in a molecule. auremn.org.br For flexible molecules like allyl halides, analyzing NMR parameters such as coupling constants and chemical shifts, often in different solvents and at various temperatures, allows for the determination of the relative populations of different conformers. auremn.org.brresearchgate.net The simplification of the spectrum in this compound facilitates a more precise measurement of these parameters, aiding in a more accurate conformational analysis of the allyl framework.

Interactive Table: Comparison of ¹H NMR Spectral Data for Allyl Bromide and Expected Simplification for this compound

Protons (Allyl Bromide) Chemical Shift (ppm, approx.) Splitting Pattern (Allyl Bromide) Expected ¹H NMR Signal (this compound)
=CH- 5.9-6.0 Multiplet (or ddt) No signal (Deuterated)
=CH₂ (cis to Br) 5.1-5.2 Doublet of doublets No signal (Deuterated)
=CH₂ (trans to Br) 5.2-5.3 Doublet of doublets No signal (Deuterated)
-CH₂Br 3.8-3.9 Doublet No signal (Deuterated)

Note: Data for non-deuterated Allyl Bromide is based on typical values. youtube.comchemicalbook.com In pure this compound, no proton signals are expected. Any residual protons would appear as simplified singlets.

Monitoring Molecular Interactions and Dynamics

Deuterium-labeled compounds are extensively used as molecular probes to study intermolecular interactions and dynamic processes. acs.orgrsc.org By introducing a deuterated molecule into a system, techniques like solid-state ²H NMR can monitor changes in the local environment. rsc.org The deuterium nucleus acts as a sensitive reporter; changes in its NMR signal can reveal information about mobility, ordering, and binding events. rsc.org For instance, deuterated lipids are used to examine their interactions within cell membranes and determine their partitioning between different lipid phases. rsc.org

Similarly, hydrogen-deuterium exchange (HDX) monitored by mass spectrometry is a powerful technique to study protein conformational dynamics and interactions with small molecules. hep.com.cnbiophysics-reports.org While this is an MS technique, the underlying principle of using deuterium as a label to probe dynamic changes is the same. The exchange rate of amide protons with deuterium from a deuterated buffer provides information on solvent accessibility and hydrogen bonding, revealing which parts of a protein are involved in binding. hep.com.cnbiophysics-reports.org this compound, as a reactive deuterated molecule, could be used to synthesize larger, more complex deuterated probes for investigating specific biological or chemical systems. The deuteration provides a "silent" background in ¹H NMR, allowing researchers to focus solely on the interactions of the non-deuterated binding partner.

Mass Spectrometry (MS) Applications

Mass spectrometry separates ions based on their mass-to-charge ratio, making it an ideal technique for distinguishing between isotopically labeled and unlabeled compounds.

Use as a Stable Isotopic Standard in Analytical Chemistry

This compound serves as a stable isotopic standard for its non-deuterated counterpart, allyl bromide, in quantitative analysis using mass spectrometry. In this method, known as isotope dilution mass spectrometry, a known amount of the isotopically labeled standard (e.g., this compound) is added to a sample containing an unknown amount of the unlabeled analyte (allyl bromide). The two compounds are chemically identical and thus behave the same way during sample preparation and ionization.

By measuring the relative intensities of the mass spectral peaks corresponding to the labeled and unlabeled compounds, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method corrects for sample loss during workup and variations in instrument response. This compound has been used as a reagent in the synthesis of other complex deuterated molecules which then serve as internal standards in quantitative proteomics research. caltech.edu For example, it was used to synthesize a deuterated N,N-(5-hexynyl)(allyl-d5) L-alanine methyl ester, a component for creating isobaric tags for protein quantification. caltech.edu

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy probe the energy levels associated with electron transitions and molecular vibrations, respectively. Studies on the allyl-d5 radical, a close derivative of this compound, provide significant insight into the vibrational modes of the deuterated allyl system. dntb.gov.ua

Resonance Raman spectroscopy experiments on the allyl-d5 radical have identified several fundamental vibrational frequencies. dntb.gov.uad-nb.info The analysis of these spectra, combined with data from its non-deuterated (h5) counterpart, has enabled a detailed force field analysis of the allyl radical. dntb.gov.ua This research has led to the observation of new fundamental frequencies and the reassignment of previously observed infrared (IR) bands. dntb.gov.ua The vibrational frequencies are sensitive to isotopic substitution; the heavier deuterium atoms lead to lower frequency vibrations compared to hydrogen atoms in the same position, which aids in the assignment of specific vibrational modes.

Interactive Table: Observed Fundamental Frequencies (in cm⁻¹) for the Allyl-d5 Radical

Mode Frequency (cm⁻¹) Description
ν₄ 1452 Symmetric CD₂ Scissoring
ν₅ 1211 Symmetric C-C Stretching
ν₇ 895 CD₂ Wagging
2ν₉ 1146 Overtone of CD₂ Twisting
2ν₁₀ 794 Overtone of CD₂ Rocking
2ν₁₂ 606 Overtone of CCC Bending

Source: Data derived from resonance Raman spectra analysis of the allyl-d5 radical. dntb.gov.ua

Furthermore, electronic transitions of the allyl-d5 radical have been studied using techniques like two-photon resonant ionization spectroscopy, providing information on its Rydberg states and ionization energy. researchgate.netacs.org These advanced spectroscopic studies, which rely on the unique properties imparted by deuteration, are crucial for developing a fundamental understanding of the electronic structure and dynamics of simple, resonance-stabilized hydrocarbon systems. d-nb.info

Two-Photon Resonant Ionization Spectroscopy of Allyl-d5 Radicals

Two-photon resonant ionization spectroscopy is a powerful technique for probing the excited electronic states of molecules. In the case of the allyl-d5 radical (CD2CDCD2), this method has been employed to investigate its vibronic spectra in the energy range of 6.0–8.2 eV. aip.org The allyl-d5 radicals are typically generated in a supersonic jet expansion through the pyrolysis of this compound. aip.orgdntb.gov.ua

This technique, often utilized as 2+1 resonance-enhanced multiphoton ionization (REMPI) spectroscopy, has enabled the observation of Rydberg states of the allyl-d5 radical. aip.orgdntb.gov.uascribd.com Specifically, ns Rydberg states for n=4–10 have been identified. dntb.gov.ua The use of two-photon absorption allows access to electronic states that are forbidden in one-photon absorption, providing a more complete picture of the radical's electronic structure. nih.gov The subsequent ionization of the excited radical by an additional photon allows for sensitive detection using mass spectrometry.

Study of Vibronic Spectra and Rydberg States

The vibronic spectra of the allyl-d5 radical, obtained through two-photon resonant ionization spectroscopy, reveal significant information about its Rydberg states. aip.orgscribd.com A prominent feature in the s Rydberg series is a vibrational progression with a spacing of approximately 360 cm⁻¹. aip.orgdntb.gov.ua This progression is attributed to the totally symmetric ∠CCC-bending mode. aip.org

In addition to the dominant CCC bending mode, other vibrations have been identified in the s Rydberg series with the aid of ab initio calculated Franck-Condon factors. aip.org These include CH2 rocking and C3 stretching modes. dntb.gov.ua The observation of these vibrational progressions provides detailed information about the geometry and vibrational frequencies of the allyl-d5 radical in its excited Rydberg states.

The analysis of the ns Rydberg series allows for the determination of the adiabatic ionization energy. By extrapolating the convergence of the observed ns Rydberg series, the adiabatic ionization energy for the allyl-d5 radical has been determined to be 65,527 ± 16 cm⁻¹ (8.124 ± 0.002 eV). aip.orgdntb.gov.ua

Spectroscopic Data for Allyl-d5 Radical
Parameter Value
Observed Energy Range6.0–8.2 eV aip.org
Observed Rydberg Statesns (n=4–10) dntb.gov.ua
Vibrational Spacing (s Rydberg series)~360 cm⁻¹ aip.orgdntb.gov.ua
Vibrational ModeTotally symmetric ∠CCC-bending aip.org
Adiabatic Ionization Energy65,527 ± 16 cm⁻¹ (8.124 ± 0.002 eV) aip.orgdntb.gov.ua

Analysis of Electronic Spectrum Shifts due to Deuteration

The substitution of hydrogen with deuterium in the allyl radical leads to observable shifts in its electronic spectrum. The electron affinity of the allyl-d5 radical has been determined to be 0.464 ± 0.006 eV from the 351 nm photoelectron spectrum of the allyl-d5 anion. psu.edu This value is slightly lower than that of the non-deuterated allyl radical (0.481 ± 0.008 eV), indicating a change in the stability of the anion upon deuteration. psu.edu

Theoretical and Computational Chemistry Studies Involving Allyl D5 Bromide Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MS-CASPT2)

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the investigation of molecular properties and transformations at the electronic level. Methods like Density Functional Theory (DFT), Ab Initio calculations, and Multistate Complete Active Space Second-order Perturbation Theory (MS-CASPT2) are employed to model the behavior of deuterated systems like Allyl-d5 bromide with high accuracy.

Modeling Reaction Pathways and Transition States with Deuterated Species

Computational chemistry allows for the detailed mapping of potential energy surfaces (PES) for chemical reactions. researchgate.net This involves identifying the lowest energy pathways from reactants to products, including the characterization of all intermediates and, crucially, the transition states that represent the energy barriers to reaction. For reactions involving this compound, these calculations reveal how deuteration affects the geometry and energy of these critical points on the PES.

Theoretical studies on reactions of allyl halides, for instance with hydroxyl radicals, have demonstrated the power of these methods to distinguish between different mechanistic possibilities, such as abstraction, addition, or elimination pathways. researchgate.net By calculating the energies of all possible intermediates and transition states, the most favorable reaction channel can be predicted. When this compound is the substrate, the increased mass of deuterium (B1214612) can lead to subtle changes in the vibrational frequencies of the molecule, which in turn can alter the zero-point energy (ZPE) of the reactants and transition states, thereby influencing the reaction barrier height. DFT calculations are a common tool for optimizing the geometries of transition states and calculating these energy barriers. nih.govresearchgate.net

Prediction and Interpretation of Kinetic Isotope Effects

One of the most powerful applications of studying deuterated species is the measurement and interpretation of Kinetic Isotope Effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue (e.g., allyl bromide) to the heavy one (this compound) (kH/kD). libretexts.org This effect arises primarily from the difference in ZPE between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. A C-D bond has a lower ZPE than a C-H bond, meaning it requires more energy to break, which typically slows down the reaction rate. libretexts.orgwikipedia.org

Computational models are essential for the quantitative prediction and interpretation of KIEs. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the KIE can be predicted and compared with experimental values. nih.gov This comparison provides a stringent test of the proposed reaction mechanism and the calculated transition state structure.

For example, studies on the addition of allyl bromide to other molecules have observed inverse secondary deuterium kinetic isotope effects (SDKIEs), where the deuterated compound reacts faster than the hydrogenated one. nih.gov Theoretical calculations help explain this phenomenon by suggesting a transition state with substantial C-C bond formation, where changes in vibrational modes not directly involved in bond breaking lead to a lower activation energy for the deuterated species. nih.gov The agreement between experimentally measured KIEs and those predicted by DFT calculations can provide strong evidence for a specific transition state structure. nih.gov

Table 1: Typical Kinetic Isotope Effect (KIE) Values and Interpretations

KIE TypeTypical kH/kD ValueInterpretation
Primary KIE> 2C-H/D bond is broken in the rate-determining step.
Secondary KIE0.7 - 1.5C-H/D bond is not broken but is near the reaction center; reflects changes in hybridization.
Normal KIE> 1The reaction rate is slower for the deuterated compound.
Inverse KIE< 1The reaction rate is faster for the deuterated compound.

Investigation of Electronic Structure and Spin Density Distribution in Allyl-d5 Radicals

When the bromine atom is cleaved from this compound, an Allyl-d5 radical is formed. The electronic structure of this radical is of significant interest. Isotopic substitution of hydrogen with deuterium has a negligible effect on the electronic structure and spin density of the molecule, as these properties are determined by the behavior of electrons, not the mass of the nucleus. Therefore, computational studies on the parent allyl radical are directly applicable to the Allyl-d5 radical. researchgate.net

Quantum chemical calculations, particularly DFT, are used to investigate the distribution of the unpaired electron in the radical, a property known as spin density. tu-braunschweig.deaps.org In the allyl radical, the unpaired electron is not localized on a single carbon atom but is delocalized across the π-system, primarily residing on the two terminal carbon atoms. researchgate.netmasterorganicchemistry.com This delocalization is a form of resonance that significantly stabilizes the radical. Computational methods can precisely quantify and visualize this spin density distribution, providing a detailed picture of the radical's electronic structure. researchgate.net

Table 2: Calculated Spin Density Distribution in the Allyl Radical

Atomic GroupSpin Density (Bader Model)Spin Density (Mulliken Model)
CH2 (terminal)0.510.69
CH (central)-0.12-0.32
CH2 (terminal)0.550.65

Data adapted from a computational study on alkyl allyl radicals, illustrating the delocalization of the unpaired electron. researchgate.net The negative spin density on the central carbon is a result of spin polarization effects.

Molecular Dynamics and Vibrational Analysis of Deuterated Systems

While quantum chemical calculations often focus on static structures and energy minima, molecular dynamics (MD) simulations provide a picture of how these molecules move and behave over time. nih.gov For a system like this compound, MD simulations could be used to study its behavior in different solvents, its conformational changes, and its interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the dynamic processes at the atomic scale.

Complementary to MD, vibrational analysis provides information about the internal motions of a molecule. Using quantum chemistry, the vibrational frequencies of this compound and its non-deuterated counterpart can be calculated. nepjol.info The primary effect of deuteration is the lowering of vibrational frequencies for modes involving the substituted atoms due to the increased mass of deuterium. For example, a typical C-H stretching vibration occurs at a higher frequency than a C-D stretch. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra, allowing for the precise assignment of spectral bands to specific molecular motions. Studies on similar small deuterated molecules like deuterium bromide (DBr) have shown how computational simulations of vibrational dynamics can help interpret experimental observations of molecular motion on ultrafast timescales. arxiv.orgresearchgate.net

Applications in Polymer Chemistry Research

Synthesis of Deuterated Polymers and Monomers

The primary application of Allyl-d5 bromide in polymer chemistry is in the synthesis of polymers containing deuterium (B1214612), a stable isotope of hydrogen. resolvemass.ca This isotopic labeling allows for detailed analysis of polymer structure and dynamics using techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. resolvemass.ca

This compound can be incorporated into polymer structures in two primary ways: as a monomer in a polymerization reaction or as a component of an initiator molecule. When used as a monomer, the deuterated allyl group becomes part of the repeating unit of the polymer chain. This is particularly useful for creating polymers with a high degree of deuteration. resolvemass.ca For instance, it can be used in the synthesis of deuterated polyolefins. researchgate.net

Alternatively, allyl-functionalized initiators can be synthesized, which then initiate polymerization, resulting in a polymer chain with a deuterated allyl group at one end. mdpi.com This method is advantageous for producing end-functionalized polymers, where the deuterated group serves as a specific label for analytical purposes. mdpi.com The synthesis of allyl-terminated polymers can be achieved through various methods, including ring-opening polymerization (ROP), anionic ROP, reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP). mdpi.com

A key aspect of using allyl compounds in polymerization is the potential for "degradative chain transfer," where a growing polymer radical abstracts a hydrogen atom from the allyl group, leading to termination of that chain and the formation of a less reactive allyl radical. e3s-conferences.org The use of deuterated allyl bromide can help in studying the kinetics and mechanism of this process.

Mechanistic Aspects of Polymerization

The isotopic substitution in this compound provides a powerful tool for elucidating the mechanisms of various polymerization reactions.

Cationic polymerization is a chain-growth polymerization method where the active species is a carbocation. wikipedia.org Alkenes with electron-donating groups are suitable monomers for this type of polymerization as they can stabilize the resulting cation. libretexts.org Allylic species can act as initiators in cationic polymerization. For example, the polymerization of isoprene (B109036) can be initiated by allylic cations generated from dimethylallyl bromide in the presence of a Lewis acid like titanium tetrachloride (TiCl4). researchgate.net

By using this compound, researchers can generate deuterated allylic cations. This allows for the tracking of the initiator fragment throughout the polymerization process using techniques like NMR spectroscopy. This can provide valuable information on the initiation mechanism, chain transfer events, and termination reactions. researchgate.netrsc.org For example, studies have shown that in the cationic polymerization of isoprene, chain transfer to the initiator can be a significant process. researchgate.net The use of deuterated initiators helps to quantify the extent of such side reactions.

Table 1: Research Findings in Cationic Polymerization of Isoprene

Initiating System Key Findings
Dimethylallyl bromide/TiCl4 Produces 1,4-oligoisoprene with both cis and trans configurations, along with cyclized sequences. researchgate.net

Radical polymerization of diallyl monomers often proceeds via a cyclolinear mechanism, where the polymerization involves the formation of cyclic repeating units within the polymer chain. e3s-conferences.orgresearchgate.net This specific mechanism can lead to polymers with high molecular weights by suppressing degradative chain transfer. e3s-conferences.orge3s-conferences.org

The kinetics of these reactions can be complex. The rate of polymerization of mono-allylic compounds is often proportional to the first power of the initiator concentration, which is different from many vinyl monomers where it is proportional to the square root of the initiator concentration. e3s-conferences.org This is attributed to the prevalence of degradative chain transfer. e3s-conferences.org

The use of deuterated diallyl monomers, which can be synthesized using this compound, allows for detailed kinetic studies. For example, in the radical polymerization of N,N-diallylpiperidine bromide, NMR spectroscopy revealed the presence of both five- and six-membered rings in the polymer backbone. researchgate.net Isotopic labeling can help to distinguish between different pathways of cyclization and to determine the relative rates of intramolecular cyclization versus intermolecular propagation.

Table 2: Cyclolinear Polymerization of Diallyl Monomers

Monomer Polymer Structure Kinetic Features

Post-Polymerization Modification and Functionalization

Allyl groups are versatile functional handles that can be introduced into polymers and subsequently modified to impart new properties.

Polymers containing deuterated allyl groups, synthesized using this compound, can undergo post-polymerization modification. One such modification is bromination, where bromine is added across the double bond of the allyl group. mdpi.com This reaction introduces bromine atoms onto the polymer, which can then serve as reactive sites for further functionalization through nucleophilic substitution reactions. osti.gov

For example, pendant allyl groups on a poly(ε-caprolactone-co-α-allyl-ε-caprolactone) copolymer have been successfully functionalized through bromination. mdpi.com Similarly, post-polymerization radical bromination has been used to introduce bromine onto a polyalkylthiophene backbone, which then allows for the covalent attachment of other functional molecules. osti.gov The use of deuterated polymers in these studies can aid in the spectroscopic analysis of the modification reactions, confirming the location and extent of functionalization. acs.org

Characterization of Polymer Structure using Deuterated Analogs

The use of deuterated analogs is a powerful strategy in polymer chemistry, primarily for elucidating the structure and dynamics of polymer systems. Techniques like small-angle neutron scattering (SANS) gain immense analytical power through the strategic incorporation of deuterium-labeled compounds, such as this compound. aip.org

Neutrons interact with atomic nuclei, and their scattering properties vary significantly between isotopes of the same element. aip.org Specifically, the scattering lengths of protium (B1232500) (¹H) and deuterium (²H or D) are markedly different. This difference allows researchers to "highlight" or make specific components of a complex polymer mixture or a macromolecular assembly "visible" to the neutron beam. sci-hub.se By selectively deuterating parts of a polymer, a solvent, or one component in a blend, researchers can generate contrast and extract detailed structural information that would be inaccessible with other methods. aip.organsto.gov.au

Detailed Research Findings

Research in polymer science has demonstrated the utility of this approach in various contexts:

Interfacial Studies in Polymer Blends: One key application is the direct measurement of the interfacial profile between two different polymers. In a study on polymer mixing, researchers used deuterated polystyrene (dPS) and protonated polystyrene (pPS) to investigate the interface between the two immiscible phases. weizmann.ac.il The deuterium labeling of one polymer type created the necessary contrast for neutron reflectivity measurements, allowing for a precise determination of the interfacial width and concentration profile. This provides critical data for understanding the thermodynamics of polymer mixing. weizmann.ac.il

Table 1: Characteristics of Polystyrene Analogs Used in Interfacial Studies weizmann.ac.il

Sample Polymer Type Degree of Polymerization (Weight Averaged) Polydispersity
A Deuterated Polystyrene (dPS) 9,196 1.04
B Protonated Polystyrene (pPS) 27,788 1.09
C Protonated Polystyrene (pPS) 8,654 1.03

Data sourced from a study on interfacial structures in polymer mixtures.

Analysis of Polymer Conformation in Solution: The conformation of polymer chains in a solvent can be studied with high precision using SANS and deuterated solvents. For instance, deuterated mineral oil has been used as a solvent to study polyethylene (B3416737) coils. ansto.gov.au The deuteration of the solvent effectively makes it "transparent" to the neutron beam, allowing the scattering from the protonated polymer chains to be observed without interference. ansto.gov.au This enabled researchers to confirm that the mineral oil behaved as a theta solvent, meaning the polymer coils adopted an unperturbed, ideal chain conformation. ansto.gov.au this compound can be used to synthesize deuterated monomers, which are then polymerized to create polymers for such studies.

Investigating Complex Polymer Architectures: The structure of complex polymer systems like microgels has been successfully probed using deuterated monomers. In research on poly(N-isopropylacrylamide) (pNIPAM) microgels, deuterated NIPAM monomers were used. researchgate.net The study revealed that the specific location of the deuterium atoms within the monomer unit was critical. Deuteration of the vinyl group, which becomes the polymer backbone, allowed for the necessary self-cross-linking to form microgels. In contrast, deuterating the isopropyl group inhibited this process. researchgate.net This level of detail, crucial for understanding polymer synthesis and function, is made accessible through isotopic labeling.

The principle of contrast variation is fundamental to these experiments. By synthesizing polymers using precursors like this compound, researchers can create materials with tailored scattering length densities, as illustrated in the conceptual table below.

Table 2: Conceptual Scattering Length Densities (SLD)

Material Typical SLD (10⁻⁶ Å⁻²) Role in Experiment
Protonated Polymer ~1-2 Component to be studied
Deuterated Polymer ~6-7 Component used for contrast
Deuterated Solvent ~6 "Invisible" medium for contrast matching

Note: Values are approximate and vary based on the specific chemical composition.

Advanced Analytical Methodologies for Allyl D5 Bromide Research

Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized form of mass spectrometry used to measure the relative abundance of isotopes within a sample caltech.edu. This technique is fundamental for determining the isotopic composition of elements, including hydrogen (deuterium, D) and bromine, which are present in allyl-d5 bromide.

Principles and Applications: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively tandfonline.com. The ratio of these isotopes, often expressed as δ⁸¹Br, can vary due to mass-dependent isotopic fractionation during chemical processes, such as synthesis or degradation publish.csiro.aupublish.csiro.auresearchgate.net. IRMS, particularly when coupled with Gas Chromatography (GC) and a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (GC-MC-ICP-MS), allows for the compound-specific analysis of bromine isotopes in brominated organic compounds (BOCs) tandfonline.compublish.csiro.auresearchgate.net. This capability enables researchers to investigate the origin and transformation pathways of BOCs by analyzing their unique isotopic signatures. Similarly, the deuterium (B1214612) content in this compound can be precisely measured using IRMS, often after conversion of the bound hydrogen to H₂ gas via high-temperature conversion nih.govtandfonline.com. This allows for the verification of the isotopic enrichment and purity of the labeled compound.

Research Findings and Capabilities: IRMS techniques, especially GC-MC-ICP-MS, can achieve high precision in isotopic ratio measurements, often with standard deviations less than 0.2‰ for bromine isotopes tandfonline.com. For hydrogen isotopes (D/H ratios), precisions around 1‰ (in δ notation) can be attained with specialized IRMS systems, enabling the analysis of even small sample amounts (e.g., ~200 ng per compound) nih.gov. While specific published research directly analyzing the δ⁸¹Br of this compound is not extensively detailed in the general literature, the methodology is well-established for similar brominated organic compounds publish.csiro.aupublish.csiro.auresearchgate.net. By analyzing the bromine isotopic composition of this compound, researchers can gain insights into its manufacturing process or its behavior in environmental or biological systems. Furthermore, the precise measurement of its deuterium content confirms the integrity of the isotopic labeling, which is critical when it is used as an internal standard.

Table 8.1.1: Typical Precision of Isotope Ratio Mass Spectrometry Measurements

Isotope SystemTypical Precision (2σ)Analytical TechniqueReference
δ⁸¹Br0.1–0.2‰GC-MC-ICP-MS tandfonline.comresearchgate.net
δ²H (D/H)~1‰IRMS (post-combustion) nih.govtandfonline.com

Note: Precision can vary based on instrument calibration, sample matrix, and specific analytical conditions.

Chromatographic Techniques for Separation and Quantification of Deuterated Compounds

Chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the separation, identification, and quantification of organic compounds, including isotopically labeled ones like this compound.

Principles and Applications: Chromatography separates compounds based on their physical and chemical properties, allowing for the isolation of specific analytes from complex mixtures. When coupled with mass spectrometry, it provides both separation and detection, enabling the identification of compounds by their mass-to-charge ratio and fragmentation patterns. Deuterated compounds, such as this compound, are frequently employed as internal standards in quantitative GC-MS and LC-MS analyses asme.orgresearchgate.netnih.govmdpi.comcopernicus.org. The principle is to add a known amount of the deuterated standard to a sample. Because the deuterated standard behaves chemically and chromatographically very similarly to the target analyte, it can effectively compensate for variations in sample preparation, injection volume, and instrument response. Quantification is achieved by comparing the ratio of the analyte's signal to the internal standard's signal against a calibration curve.

Research Findings and Capabilities: GC-MS is particularly well-suited for volatile compounds like this compound asme.org. Studies have shown that using deuterated internal standards in GC-MS can significantly improve the precision and accuracy of quantification, often yielding comparable or better results than external standard methods asme.orgnih.gov. However, it is recognized that analytes and their deuterated analogs can sometimes exhibit different mass responses or chromatographic retention behaviors due to subtle mass effects or interactions with the stationary phase researchgate.netmdpi.comoup.com. These differences must be carefully evaluated during method validation. For instance, research has indicated that differences in ionization efficiency or fragmentation patterns between an analyte and its deuterated analog can occur, potentially leading to quantification discrepancies if not accounted for researchgate.net.

LC-MS is also employed, and deuterium isotope effects can influence retention in LC separations, requiring careful method development to ensure co-elution or well-resolved peaks between the analyte and its deuterated standard mdpi.comoup.com. Advanced techniques like two-dimensional gas chromatography (GC×GC-MS) can offer enhanced separation capabilities for complex mixtures, aiding in the identification of isomers or compounds that might co-elute in single-dimension GC-MS copernicus.org. The use of deuterated standards in conjunction with these techniques is crucial for robust quantitative analysis in fields ranging from environmental monitoring to pharmaceutical research.

Table 8.2.1: Representative GC-MS Parameters for Volatile Organic Compound Analysis

ParameterTypical Value/DescriptionNotes
Column DB-5ms, HP-5ms, or similar non-polar capillary column30 m length, 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium (He)Constant flow or pressure mode
Injector Temp 250-280 °CSplit or splitless injection
Oven Program Initial: 50 °C (1-2 min), Ramp: 10-20 °C/min to 280-300 °CTemperature ramp depends on the volatility of the target compounds.
MS Transfer Line 280-300 °CEnsures efficient transfer of eluent from GC to MS
Ionization Electron Ionization (EI)Standard ionization method for GC-MS
Detector Mode Selected Ion Monitoring (SIM) or Full ScanSIM is used for targeted quantification of specific ions (e.g., molecular ion and characteristic fragments of analyte and deuterated standard).

Note: These are representative parameters; optimal conditions are compound- and matrix-dependent.

Compound Name Table:

Chemical NameCAS NumberMolecular FormulaMolecular Weight (approx.)
This compound102910-37-2C₃D₅Br126.01

Q & A

Q. Experimental Design

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of allyl-d5 vs. allyl-h5 bromide in SN2 mechanisms (e.g., with NaSH). Use ¹H/²H NMR to track deuterium retention .
  • Solvent Selection : Use deuterated solvents (e.g., CD₃CN) to minimize proton exchange interference. Control humidity (<5 ppm H₂O) via molecular sieves .
  • In Situ Monitoring : Employ Raman spectroscopy to observe intermediate deuterated radicals during photolysis .

What challenges arise in achieving high isotopic purity in this compound synthesis?

Q. Advanced

  • Deuterium Loss : Acidic protons in precursors (e.g., propargyl alcohol) may undergo H/D exchange. Use fully deuterated starting materials (e.g., CD₂=CDCD₂OH) .
  • Side Reactions : Trace moisture hydrolyzes this compound to d5-allyl alcohol. Employ Schlenk-line techniques for anhydrous conditions .
  • Analytical Limits : Low-resolution NMR may miss minor protonated impurities. Use ²H NMR (61.4 MHz) or FTIR for trace detection .

Which analytical techniques confirm isotopic labeling and purity of this compound?

Q. Methodological

  • ²H NMR : Detect deuterium at C1/C3 positions (δ ~5.2 ppm for CH₂=CD-CD₂Br) with <2% proton contamination .
  • Mass Spectrometry : HRMS (ESI+) shows M+5 isotopic peaks (m/z 166.95 for C₃D₅Br⁻) .
  • Raman Spectroscopy : Validate C–D stretches (950–1250 cm⁻¹) and absence of C–H modes (~3000 cm⁻¹) .

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